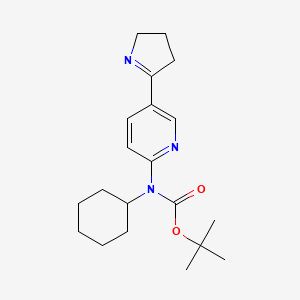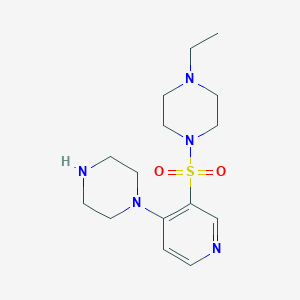![molecular formula C15H29N3O B15058042 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide typically involves multiple steps, including the formation of the cyclopropyl group and the piperidine ring. One common method involves the use of cyclopropylamine and 3-methylbutanoyl chloride as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide include:
- 2-amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide
- 2-amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)butyramide
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H29N3O |
|---|---|
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(12-7-8-12)10-13-6-4-5-9-17(13)3/h11-14H,4-10,16H2,1-3H3/t13-,14?/m0/s1 |
Clave InChI |
SHLMLSQCQHMCCX-LSLKUGRBSA-N |
SMILES isomérico |
CC(C)C(C(=O)N(C[C@@H]1CCCCN1C)C2CC2)N |
SMILES canónico |
CC(C)C(C(=O)N(CC1CCCCN1C)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


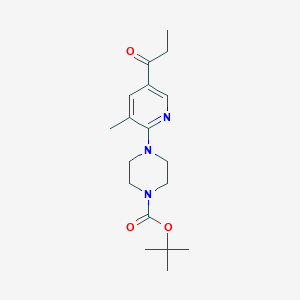
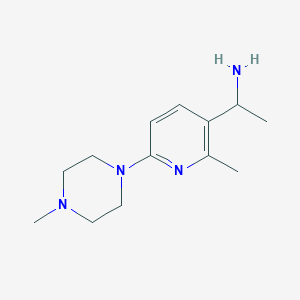
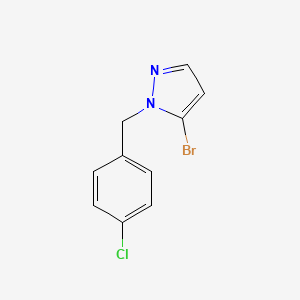
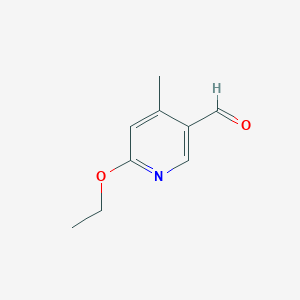
![3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15058011.png)
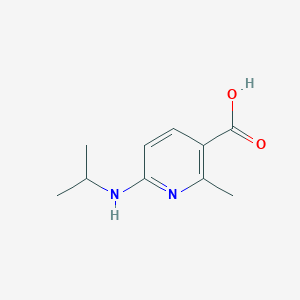
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B15058019.png)
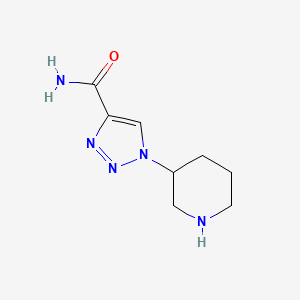
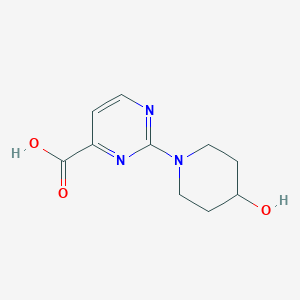
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)
![2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B15058034.png)

